4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C11H13F2NO. It is characterized by the presence of a tetrahydropyran ring substituted with a 3,4-difluorophenyl group and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 3,4-difluorobenzaldehyde with tetrahydro-2H-pyran-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the difluorophenyl group and the amine functionality allows it to form specific interactions with biological targets, influencing their activity and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol
- 4-Aminotetrahydropyran
- 4-(4-Ethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid
Uniqueness
4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine is unique due to the specific positioning of the difluorophenyl group and the amine functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13F2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 |
InChI Key |
KMAMAFGEEHVRDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
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